- Modular phosphine-aminophosphine ligands based on chiral 1,2,3,4-tetrahydro-1-naphthylamine backbone: a new class of practical ligands for enantioselective hydrogenations, Advanced Synthesis & Catalysis, 2008, 350(17), 2683-2689

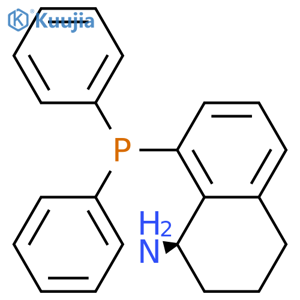

Cas no 960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine)

960128-64-7 structure

Product Name:(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No:960128-64-7

Molecular Formula:C22H22NP

Molecular Weight:331.390546321869

MDL:MFCD16621442

CID:1004424

PubChem ID:329763420

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Properties

Names and Identifiers

-

- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

- (1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine

- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aMi

- (1R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydro-1-naphthalenamine (ACI)

-

- MDL: MFCD16621442

- InChIKey: KTWOFTBMHDQUEE-HXUWFJFHSA-N

- Inchi: 1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m1/s1

- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=C2CCC[C@H](C=12)N

Computed Properties

- Exact Mass: 331.14900

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 3

- Heavy Atom Count: 24

Experimental Properties

- LogP: 4.48120

- PSA: 39.61000

- Melting Point: 120-127 °C

- Solubility: Insuluble (6.6E-4 g/L) (25 ºC),

- Sensitiveness: Air Sensitive

- Optical Activity: [α]22/D −55.0°, c = 0.5 in chloroform

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Security Information

-

Symbol:

- WGK Germany:3

- Safety Instruction: 26

-

Dangerous goods sign:

- Hazardous Material transportation number:UN 3335

- Hazard Statement: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- Risk Phrases: 36/37/38

- Signal Word:Warning

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Customs Data

- HS CODE:2931900090

- Customs Data:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003CR8-100mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 98% | 100mg |

$29.00 | 2024-04-19 | |

| A2B Chem LLC | AB55700-100mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 98% | 100mg |

$27.00 | 2024-07-18 | |

| Aaron | AR003CZK-100mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 98% | 100mg |

$23.00 | 2025-02-10 | |

| abcr | AB268660-250 mg |

(R)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene, 97%; . |

960128-64-7 | 97% | 250 mg |

€125.00 | 2023-07-20 | |

| Alichem | A219006016-1g |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 95% | 1g |

$207.90 | 2023-08-31 | |

| Ambeed | A484911-100mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 98% | 100mg |

$40.0 | 2025-03-05 | |

| Chemenu | CM132550-100mg |

(R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 95% | 100mg |

$54 | 2024-07-18 | |

| eNovation Chemicals LLC | D748136-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250mg |

$205 | 2022-06-09 | |

| Key Organics Ltd | AS-71341-250MG |

(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | >97% | 0.25g |

£239.00 | 2023-06-14 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60538-1g |

(R)-(-)-8-Diphenylphosphino-1,2,3,4-tetrahydro-1-naphthylamine, 97+% |

960128-64-7 | 97+% | 1g |

¥14336.00 | 2023-03-06 |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Butyllithium , Chlorodimethylsilane Solvents: Diethyl ether ; 0 °C

1.2 Reagents: Butyllithium

1.3 Solvents: Diethyl ether ; -25 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium

1.3 Solvents: Diethyl ether ; -25 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 1 h, 0 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; 0 °C; 5 h, 0 °C → rt; rt → -20 °C

1.4 Solvents: Diethyl ether ; -20 °C; -20 °C → rt; 8 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Chlorotrimethylsilane ; 1 h, 0 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; 0 °C; 5 h, 0 °C → rt; rt → -20 °C

1.4 Solvents: Diethyl ether ; -20 °C; -20 °C → rt; 8 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

Reference

- Preparation of iridium-chiral phosphine complexes as catalyst for unsymmetric hydrogenation, China, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 0 °C; 10 h, 0 °C; 0 °C → -25 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; -25 °C; 5 h, -25 °C → rt; rt → -25 °C

1.4 Solvents: Diethyl ether ; 1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 0 °C; 10 h, 0 °C; 0 °C → -25 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; -25 °C; 5 h, -25 °C → rt; rt → -25 °C

1.4 Solvents: Diethyl ether ; 1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Reference

- Chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived phosphine-phosphoramidite ligand (THNAPhos): application in highly enantioselective hydrogenations of functionalized C=C bonds, Advanced Synthesis & Catalysis, 2008, 350(9), 1413-1418

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 10 h, rt

1.3 Reagents: Butyllithium ; 5 h, -25 °C → rt

1.4 Solvents: Diethyl ether ; 1 h, -30 °C

1.2 Reagents: Chlorotrimethylsilane ; 10 h, rt

1.3 Reagents: Butyllithium ; 5 h, -25 °C → rt

1.4 Solvents: Diethyl ether ; 1 h, -30 °C

Reference

- Highly enantioselective synthesis of α-hydroxy phosphonic acid derivatives by Rh-catalyzed asymmetric hydrogenation with phosphine-phosphoramidite ligands, Angewandte Chemie, 2007, 46(41), 7810-7813

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Chlorotrimethylsilane , Butyllithium Solvents: Diethyl ether ; -35 °C

1.2 Reagents: Butyllithium Solvents: Diethyl ether ; -35 °C

1.2 Reagents: Butyllithium Solvents: Diethyl ether ; -35 °C

Reference

- A D-Camphor-Based Schiff Base as a Highly Efficient N,P Ligand for Enantioselective Palladium-Catalyzed Allylic Substitutions, ChemCatChem, 2016, 8(8), 1495-1499

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Diethyl phosphite Catalysts: 1,10-Phenanthroline , Copper oxide (Cu2O)

1.2 -

1.2 -

Reference

- Copper catalyzed halogenation and reaction products, United States, , ,

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Raw materials

- Chlorodiphenylphosphine

- (1R)-1,2,3,4-Tetrahydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenamine

- (1R)-tetralin-1-amine

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Preparation Products

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Suppliers

Shanghai chemsoon Biotechnology Co., Ltd

(CAS:960128-64-7)

MR./MRS.:ZHAO JING LI

Phone:17558870519

Email:sales02@chemsoon.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:960128-64-7)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:960128-64-7)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Related Literature

-

Chao Zhou,Li-Zhu Wu,Chen-Ho Tung,Tierui Zhang J. Mater. Chem. A, 2013,1, 4552-4558

-

Zhihua Zhou,Yuping Gao,Yin Wu,Haojin Li,Qian Wang,Kangkang Zhou,Kaihu Xian,Yu Chen,Wenchao Zhao,Fei Zhang,Hang Yin,Yongsheng Liu,Kui Zhao Energy Environ. Sci., 2023,16, 4474-4485

-

O. I. Lebedev,N. V. Kosova,C. Jordy,D. Chateigner,A. L. Chuvilin,A. Maignan,V. Pralong J. Mater. Chem. A, 2018,6, 5156-5165

-

Ali Khayatian,Rouhollah Shakernejad,Suck Won Hong RSC Adv., 2017,7, 32316-32326

-

Thirumalaiswamy Raja,Paresh L. Dhepe RSC Adv., 2012,2, 9626-9634

-

6. Front cover

-

Jan C. T. Eijkel,Johan Bomer,Niels R. Tas,Albert van den Berg Lab Chip, 2004,4, 161-163

960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine) Related Products

- 14986-21-1(Disiloxane,1,1,1,3,3,3-hexachloro-)

- 190074-50-1(2,7-Dichloroimidazo1,2-apyridine)

- 15507-87-6(3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide)

- 13343-66-3(Benzyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside)

- 118896-96-1(4-Isoxazolepropanoicacid, b-amino-2,3-dihydro-5-methyl-3-oxo-,hydrobromide (1:1))

- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)

- 187283-25-6(L-Phenylalanine,4-[[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-)

- 111024-84-1(8-Octadecyloxypyrene-1,3,6-trisulfonic Acid Trisodium Salt)

- 135837-63-7((S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid)

- 128446-32-2((2-Hydroxyethyl)-β-cyclodextrin)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:960128-64-7)(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

Purity:99%/99%

Quantity:1g/5g

Price($):158.0/593.0